molecular formula C18H14N2O4 B2630161 Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate CAS No. 946339-85-1

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate

Cat. No.: B2630161
CAS No.: 946339-85-1
M. Wt: 322.32
InChI Key: MYUJYCFNCZKLKC-UHFFFAOYSA-N
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Description

. This compound is known for its antioxidant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds .

Scientific Research Applications

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for antioxidant assays.

    Biology: Studied for its role in cellular antioxidant defense mechanisms.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative stress-related diseases.

    Industry: Utilized in the formulation of cosmetic products and food additives due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate involves its ability to scavenge free radicals and reactive oxygen species. This compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 4-hydroxyquinoline and 2-hydroxyquinoline.

    Vitamin E derivatives: Such as alpha-tocopherol and gamma-tocopherol.

Uniqueness

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate is unique due to its dual functionality as both a quinoline derivative and a Vitamin E derivative. This dual functionality enhances its antioxidant properties and broadens its range of applications in scientific research.

Properties

IUPAC Name

methyl 4-[(4-oxo-1H-quinoline-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-18(23)11-6-8-12(9-7-11)20-17(22)14-10-19-15-5-3-2-4-13(15)16(14)21/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUJYCFNCZKLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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